molecular formula C6H11N3O B13105691 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine CAS No. 69741-91-9

5-(sec-Butyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B13105691
CAS No.: 69741-91-9
M. Wt: 141.17 g/mol
InChI Key: RKHGGNRULVZPLJ-UHFFFAOYSA-N
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Description

5-(sec-Butyl)-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of sec-butyl hydrazine with carbonyl compounds, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(sec-Butyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

5-(sec-Butyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(sec-Butyl)-1,3,4-thiadiazol-2-amine: Similar structure but contains a sulfur atom instead of oxygen.

    5-(sec-Butyl)-1,3,4-triazol-2-amine: Contains an additional nitrogen atom in the ring.

    5-(sec-Butyl)-1,2,4-oxadiazol-3-amine: Different position of the nitrogen atoms in the ring.

Uniqueness

5-(sec-Butyl)-1,3,4-oxadiazol-2-amine is unique due to its specific arrangement of atoms, which imparts distinct chemical and physical properties. Its sec-butyl group provides steric hindrance and influences its reactivity and interactions with other molecules.

Properties

CAS No.

69741-91-9

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

5-butan-2-yl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C6H11N3O/c1-3-4(2)5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9)

InChI Key

RKHGGNRULVZPLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NN=C(O1)N

Origin of Product

United States

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